GF109
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GF109 is a complex peptide compound It is composed of multiple amino acids, including L-glutamic acid, L-tryptophan, L-arginine, L-proline, L-glutamine, and L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GF109 involves multiple steps of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) under controlled conditions. After the coupling reactions, the protecting groups are removed to yield the final peptide compound.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method facilitates purification and minimizes side reactions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
GF109 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products Formed
Oxidation: Oxindole derivatives from tryptophan oxidation.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
GF109 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of GF109 involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(((S)-1-(L-glutamyl-L-tryptophyl)-2,5-dihydro-1H-pyrrole-2-carbonyl)-L-arginyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Similar structure with leucine instead of isoleucine.
(S)-1-(((S)-1-(L-glutamyl-L-tryptophyl)-2,5-dihydro-1H-pyrrole-2-carbonyl)-L-arginyl-L-prolyl-L-glutaminyl-L-valyl-L-prolyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Similar structure with valine instead of isoleucine.
Uniqueness
The uniqueness of GF109 lies in its specific sequence of amino acids, which imparts unique structural and functional properties. This sequence can influence its binding affinity to targets, stability, and overall bioactivity.
Properties
CAS No. |
79873-93-1 |
---|---|
Molecular Formula |
C53H74N14O13 |
Molecular Weight |
1115.2 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C53H74N14O13/c1-3-29(2)43(51(78)66-25-9-16-39(66)50(77)67-26-10-17-40(67)52(79)80)63-45(72)34(19-20-41(55)68)60-46(73)37-14-7-23-64(37)48(75)35(13-6-22-58-53(56)57)61-47(74)38-15-8-24-65(38)49(76)36(62-44(71)32(54)18-21-42(69)70)27-30-28-59-33-12-5-4-11-31(30)33/h4-5,8,10-12,15,17,28-29,32,34-40,43,59H,3,6-7,9,13-14,16,18-27,54H2,1-2H3,(H2,55,68)(H,60,73)(H,61,74)(H,62,71)(H,63,72)(H,69,70)(H,79,80)(H4,56,57,58)/t29-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 |
InChI Key |
DELQHVDKODCAJT-AXPLDACSSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CC=C[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4C=CCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GF 109; GF-109; GF109; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.